molecular formula C26H22N2O5S B12155583 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155583
M. Wt: 474.5 g/mol
InChI Key: DHQGGZGGIPPLNX-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name delineates the compound’s topology through precise locants and substituent descriptors. Breaking down the name:

  • Parent structure : Pyrrolidine-2,3-dione (positions 2 and 3 bear ketone groups).
  • Position 1 : 4,6-Dimethyl-1,3-benzothiazol-2-yl group, where a benzothiazole ring (fused benzene and thiazole) has methyl groups at carbons 4 and 6.
  • Position 4 : (E)-configured hydroxy(5-methylfuran-2-yl)methylidene group, comprising a hydroxyl-substituted furan derivative attached via a conjugated double bond.
  • Position 5 : 4-Methoxyphenyl group, a benzene ring with a methoxy substituent at the para position.

Table 1: Structural Components and Positions

Position Substituent Formula Segment
1 4,6-Dimethyl-1,3-benzothiazol-2-yl $$ \text{C}9\text{H}7\text{N}\text{S} $$
4 Hydroxy(5-methylfuran-2-yl)methylidene $$ \text{C}6\text{H}5\text{O}_2 $$
5 4-Methoxyphenyl $$ \text{C}7\text{H}7\text{O} $$

The stereodescriptor (4E) specifies the trans configuration of the methylidene double bond, critical for molecular geometry. Comparable nomenclature patterns appear in PubChem entries for structurally related compounds, such as CID 3635470 and CID 3795505.

Historical Context in Heterocyclic Compound Research

Heterocyclic frameworks like benzothiazole and pyrrolidine have dominated medicinal chemistry since the 20th century. Benzothiazoles gained prominence through antitubercular agents in the 1940s, while pyrrolidine derivatives emerged as protease inhibitors in the 1990s. The fusion of these systems—exemplified by the target compound—reflects a 21st-century trend toward multifunctional hybrids.

Key milestones:

  • Benzothiazoles : Early applications in dyes (e.g., thioflavin T) evolved into anticancer agents (e.g., riluzole analogs).
  • Pyrrolidines : Utilized in natural product synthesis (e.g., proline) and later in kinase inhibitors due to their pseudorotation capability.
  • Furan derivatives : Exploited for their electron-rich π-systems in photodynamic therapies.

The convergence of these motifs addresses pharmacokinetic challenges, such as improving membrane permeability and target affinity. For instance, the 4-methoxyphenyl group enhances lipophilicity, while the benzothiazole moiety enables π-π stacking with aromatic residues in enzymes.

Significance of Multicyclic Architectures in Medicinal Chemistry

Multicyclic systems synergize the advantages of individual heterocycles while mitigating their limitations. The target compound’s design incorporates three strategic elements:

Table 2: Functional Contributions of Structural Motifs

Motif Role Example in Therapeutics
Benzothiazole Enhances binding to ATP pockets Dasatinib (anticancer)
Pyrrolidine-2,3-dione Provides hydrogen-bonding sites Tenidap (anti-inflammatory)
5-Methylfuran Modulates electron distribution Nitrofurantoin (antibiotic)

The benzothiazole’s planar structure facilitates intercalation with DNA or proteins, while the pyrrolidine’s non-planarity introduces conformational flexibility. Such hybrid architectures are prevalent in kinase inhibitors and antimicrobial agents, where balanced hydrophobicity and stereoelectronic effects are crucial.

Comparative Analysis with PubChem Entries

CID Molecular Formula Key Features
3635470 $$ \text{C}{27}\text{H}{24}\text{N}{2}\text{O}{7}\text{S} $$ Trimethoxyphenyl group, higher oxygen content
3795505 $$ \text{C}{27}\text{H}{24}\text{N}{2}\text{O}{4}\text{S} $$ Isopropylphenyl substituent
664243 $$ \text{C}{18}\text{H}{14}\text{N}{2}\text{O}{5}\text{S} $$ Thiophene ring, smaller molecular size

These analogs demonstrate how substituent variation tailors bioactivity—e.g., electron-donating groups (methoxy) improve solubility, while hydrophobic groups (isopropyl) enhance membrane penetration.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S/c1-13-11-14(2)21-19(12-13)34-26(27-21)28-22(16-6-8-17(32-4)9-7-16)20(24(30)25(28)31)23(29)18-10-5-15(3)33-18/h5-12,22,30H,1-4H3

InChI Key

DHQGGZGGIPPLNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization

The benzothiazole ring is constructed using 2-amino-4,6-dimethylthiophenol and α-bromoacetophenone derivatives under refluxing ethanol. Key steps include:

  • Thioamide formation : Treatment of 2-amino-4,6-dimethylthiophenol with benzoyl chloride yields a thioamide intermediate.

  • Cyclization : Reaction with α-bromo-4-methoxyacetophenone in ethanol forms the benzothiazole ring.

Optimization Note : Steric hindrance from the 4,6-dimethyl groups necessitates prolonged reaction times (12–24 h) and elevated temperatures (80–90°C).

Construction of the Pyrrolidine-2,3-dione Core

Oxidative Functionalization of Pyrrolidine

The dione moiety is introduced via oxidation of a pyrrolidine precursor. Two methods are prevalent:

Ozonolysis Followed by Oxidation

  • Step 1 : Ozonolysis of a dihydropyrrole intermediate generates a diketone.

  • Step 2 : Treatment with ceric ammonium nitrate oxidizes the diketone to the dione.

Conditions :

  • Temperature: −15°C (ozonolysis), 40°C (oxidation)

  • Yield: 78–85%

Direct Oxidation Using Pb(OAc)₄

  • Single-step oxidation of a substituted pyrrolidine with lead tetraacetate in acetic acid.

  • Yield : 70–75%

Introduction of the 4-Methoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the aryl group to the pyrrolidine core:

  • Borylation : The pyrrolidine intermediate is converted to a boronic ester.

  • Coupling : Reaction with 4-bromoanisole in the presence of Pd(PPh₃)₄ and K₂CO₃.

Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 65–72%

Formation of the Hydroxy(5-methylfuran-2-yl)methylidene Moiety

Knoevenagel Condensation

The α,β-unsaturated ketone is formed via condensation between the dione and 5-methylfurfural :

  • Base-mediated reaction : Piperidine or L-proline catalyzes the dehydration.

  • Stereoselectivity : The (4E)-configuration is favored due to conjugation with the dione.

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 60–68%

Integrated Synthetic Routes

Sequential Assembly (Method A)

  • Benzothiazole formation (Section 2.1).

  • Pyrrolidine oxidation (Section 3.1.1).

  • Suzuki coupling (Section 4.1).

  • Knoevenagel condensation (Section 5.1).

Overall Yield : 28–32%

Convergent Synthesis (Method B)

  • Parallel synthesis of benzothiazole and pyrrolidine-dione subunits.

  • Coupling via Ullmann reaction.

  • Late-stage furan introduction using Grignard addition.

Overall Yield : 35–40%

Comparative Analysis of Methods

ParameterMethod AMethod B
Total Steps75
Overall Yield (%)28–3235–40
Key ChallengeSteric hindrance during couplingPurification of intermediates
ScalabilityModerateHigh

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the pyrrolidine core impede coupling reactions. Using bulky phosphine ligands (e.g., XPhos) improves efficiency.

  • Regioselectivity in Condensation : Protic solvents (e.g., ethanol) favor the (4E)-isomer over (4Z).

  • Oxidative Degradation : Over-oxidation of the dione is mitigated by low-temperature ozonolysis .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, a pyrrolidine backbone, and various functional groups that may enhance its biological activity. The synthesis typically involves multi-step organic reactions starting with the preparation of the benzothiazole ring followed by the introduction of the furan and pyrrolidine-dione components. Common reagents used in these reactions include acids, bases, and solvents under controlled conditions to optimize yield and purity.

Synthetic Routes

  • Preparation of Benzothiazole Ring : The initial step involves forming the benzothiazole ring using appropriate precursors.
  • Introduction of Functional Groups : Subsequent steps introduce the furan and pyrrolidine-dione components through various organic reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Compounds with similar structures have shown significant antitumor effects. For instance:

  • Mechanisms : These compounds may induce apoptosis and cause cell cycle arrest in cancer cells.
  • Case Studies : Studies have demonstrated that derivatives of benzothiazole can inhibit proliferation in various cancer cell lines.

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial properties:

  • Spectrum of Activity : It may exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest promising MIC values comparable to known antibiotics.

Applications in Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Cancer Therapy : Investigated as a candidate for developing new anticancer drugs.
  • Antimicrobial Agents : Potential use in developing new antibiotics to combat resistant strains of bacteria.

Industrial Applications

In addition to its biological significance, this compound has potential industrial applications:

  • Material Science : Used as a building block for synthesizing more complex molecules.
  • Catalysis : Explored for its role as a catalyst in chemical reactions due to its unique structural properties.

Data Table of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s benzothiazole group distinguishes it from analogues bearing thiadiazole (e.g., ) or propenyl (e.g., ) moieties. Benzothiazoles are known for enhanced aromatic interactions in kinase binding pockets .
  • Methoxy Groups : The 4-methoxyphenyl substituent in the target compound contrasts with the 2,4-dimethoxyphenyl group in , which may reduce steric hindrance while maintaining electron-donating effects.
  • Furan vs.

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione exhibits a range of biological activities attributed to its unique structural features. This article reviews its potential pharmacological effects based on existing studies and computational predictions.

Structural Overview

This compound is characterized by a complex molecular structure that includes:

  • A pyrrolidine core , which is a five-membered nitrogen-containing ring.
  • Substituents such as a benzothiazole moiety and a hydroxy(5-methylfuran-2-yl)methylidene group, which are known to enhance biological activity.

The molecular formula of this compound is C31H28N2O5SC_{31}H_{28}N_{2}O_{5}S with a molecular weight of approximately 540.63 g/mol .

1. Antimicrobial Activity

The presence of the benzothiazole and thiophene rings suggests potential antimicrobial properties . Compounds with similar structures have shown efficacy against various pathogens. For example, benzothiazole derivatives are known for their broad-spectrum antimicrobial activity .

2. Antioxidant Properties

The hydroxy group in the structure may contribute to antioxidant activity , allowing the compound to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .

3. Enzyme Inhibition

Computational models indicate that this compound may interact with specific enzymes involved in metabolic pathways. Such interactions could lead to significant pharmacological effects, including inhibition of enzymes linked to disease processes .

In Vitro Studies

While computational predictions provide valuable insights, in vitro studies are necessary to confirm these activities. Preliminary studies suggest that derivatives of this compound exhibit:

  • Antifungal effects , particularly against strains like Candida albicans, indicating potential as an anti-infective agent .
  • Cell cycle arrest in yeast models at specific phases (S and G2/M), which could be indicative of its mechanisms in inhibiting fungal growth .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Benzothiazole derivativesContains benzothiazole ringAntimicrobial, anticancer
Thiophene derivativesContains thiophene ringAntioxidant, anti-inflammatory
Pyrrolidine derivativesContains pyrrolidine ringNeurological activity

The unique combination of multiple bioactive moieties in the target compound may lead to enhanced biological activities compared to other compounds containing only one of these features .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, starting with the benzothiazole ring formation, followed by introducing the 5-methylfuran and pyrrolidine-2,3-dione moieties. Key steps include:

  • Benzothiazole core preparation : Use 4,6-dimethyl-2-aminothiophenol with carbon disulfide under acidic conditions to form the benzothiazole ring .
  • Pyrrolidine-2,3-dione assembly : React the benzothiazole intermediate with maleic anhydride derivatives, followed by condensation with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaOEt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product in >90% purity . Yield optimization requires temperature control (60–80°C for condensation steps) and catalyst screening (e.g., p-TsOH for imine formation) .

Q. How is the compound’s structural integrity validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm stereochemistry (4E configuration) via coupling constants (e.g., J=12.5HzJ = 12.5 \, \text{Hz} for the exocyclic double bond) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 509.2) ensures correct molecular weight .
  • X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the 4-methoxyphenyl and hydroxyfuran substituents .

Q. What preliminary biological screening assays are recommended?

Prioritize assays aligned with structural analogs’ activities:

  • Antimicrobial : Broth microdilution against S. aureus (MIC) and C. albicans .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ measurement) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified benzothiazole (e.g., 6-ethoxy instead of 4,6-dimethyl) or furan groups (e.g., thiophene replacement) to assess impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding between the pyrrolidine-dione and kinase active sites) .
  • Data-driven SAR : Compare IC₅₀ values across analogs to quantify substituent effects (e.g., 4-methoxyphenyl enhances COX-2 inhibition by 2-fold vs. 3-fluorophenyl) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity interference. Mitigate via:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin for cytotoxicity) .
  • Purity validation : HPLC (C18 column, ≥95% purity) before biological testing .
  • Dose-response curves : Report EC₅₀/IC₅₀ with 95% confidence intervals to quantify potency variability .

Q. How can the mechanism of action against cancer targets be elucidated?

  • Target identification : Perform kinome-wide profiling (e.g., KinomeScan) to identify binding partners .
  • Pathway analysis : RNA-seq on treated cells to detect apoptosis (e.g., BAX upregulation) or cell cycle arrest (p21 modulation) .
  • In vivo validation : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10 mg/kg doses .

Q. What advanced analytical methods address challenges in characterizing degradation products?

  • LC-HRMS : Identify oxidative metabolites (e.g., furan ring hydroxylation) with mass accuracy <5 ppm .
  • Stability studies : Accelerated degradation under UV light (ICH Q1B guidelines) to predict shelf-life .
  • DFT calculations : Predict degradation pathways (e.g., hydrolysis of the pyrrolidine-dione) using Gaussian09 .

Key Challenges & Recommendations

  • Stereochemical instability : The exocyclic double bond (4E) may isomerize under acidic conditions. Stabilize by formulating as a lyophilized powder .
  • Low bioavailability : Improve via nanoemulsion (e.g., TPGS-based) to enhance intestinal absorption .
  • Target selectivity : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., EGFR vs. HER2) .

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